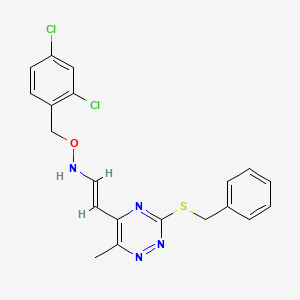

3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,4-dichlorophenyl)methoxy]ethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4OS/c1-14-19(9-10-23-27-12-16-7-8-17(21)11-18(16)22)24-20(26-25-14)28-13-15-5-3-2-4-6-15/h2-11,23H,12-13H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXRQMRAQORODI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a member of the triazine class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C17H18Cl2N4OS

- Molecular Weight : 392.32 g/mol

- IUPAC Name : 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

The presence of the benzylsulfanyl group contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Antifungal Properties : Similar to other triazines, it may inhibit ergosterol biosynthesis by targeting cytochrome P450 enzymes in fungi.

- Anticancer Effects : The compound's potential to modulate signaling pathways related to inflammation and cell proliferation suggests a role in cancer treatment.

Antimicrobial and Antifungal Studies

A series of studies have evaluated the antimicrobial and antifungal efficacy of various triazine derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values indicate the potency against specific pathogens.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 4 | |

| Aspergillus niger | 32 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of triazine derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity. The target compound was shown to have comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria . -

Fungal Resistance Mechanism :

Research indicated that triazine compounds could induce changes in fungal gene expression related to resistance mechanisms. This study highlighted the importance of understanding how these compounds affect fungal metabolism and growth . -

Cancer Cell Line Studies :

In vitro studies on cancer cell lines revealed that the compound inhibits cell proliferation through apoptosis induction mechanisms. The results showed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications .

Research Findings Summary

Recent research has focused on the synthesis and characterization of various triazine derivatives, including 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine. Key findings include:

- Synthesis Methods : The compound can be synthesized through multi-step reactions involving appropriate precursors and reagents under controlled conditions.

- Biological Evaluation : Extensive testing has confirmed its potential as an antimicrobial and antifungal agent while showing promise in anticancer applications.

Wissenschaftliche Forschungsanwendungen

Introduction to 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

The compound 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a member of the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the scientific research applications of this compound, focusing on its pharmacological properties, synthetic methodologies, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine have been shown to possess antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. These compounds often demonstrate a structure-activity relationship (SAR), where specific substitutions on the triazole ring enhance their efficacy against resistant strains .

Anticancer Properties

Triazine derivatives have been investigated for their anticancer potential. The compound may interact with key cellular pathways involved in cancer progression. For example, some studies suggest that triazines can inhibit certain kinases that play a role in tumor growth . The ability of these compounds to modulate signaling pathways presents a promising avenue for developing new cancer therapies.

Anti-inflammatory Effects

Compounds containing the triazine moiety have also been studied for their anti-inflammatory properties. Research has demonstrated that certain triazines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

Synthesis of Triazine Derivatives

The synthesis of 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine typically involves multi-step reactions. Key steps may include:

- Formation of the Triazine Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Substitution Reactions : The introduction of various functional groups can be accomplished through nucleophilic substitution or electrophilic aromatic substitution techniques.

- Final Modifications : The benzylsulfanyl and dichlorobenzyl groups can be added in the final stages to enhance biological activity .

Case Studies

Several studies have documented the synthesis and evaluation of triazine derivatives:

- A study explored the synthesis of various substituted triazines and assessed their antimicrobial activity against a panel of bacteria. The results indicated that specific substitutions significantly enhanced antibacterial potency .

- Another investigation focused on anti-inflammatory properties, where synthesized triazines were tested for COX inhibition and showed promising results comparable to established anti-inflammatory drugs .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Fluorine substitution (e.g., 3-fluorobenzyl ) enhances metabolic stability due to its electron-withdrawing properties, making such analogs more resistant to enzymatic degradation.

Sulfanyl Group Variations: Benzylsulfanyl (CAS 477866-54-9 ): Provides moderate steric bulk, balancing reactivity and stability. Methylsulfanyl : Minimizes steric hindrance, favoring interactions with biological targets.

Fluorinated analogs (e.g., 3-fluorobenzyl ) may exhibit improved pharmacokinetic profiles in drug discovery contexts.

Research Findings and Limitations

- Structural Data : NMR and LC-MS analyses are available for some analogs (e.g., CAS 477866-54-9 ), but experimental data on the 2,4-dichloro variant remain sparse.

- Comparative Studies : Direct pharmacological or toxicological comparisons between these compounds are absent in the provided evidence. Further research is needed to evaluate their efficacy, toxicity, and structure-activity relationships.

Vorbereitungsmethoden

Hydrazide Precursor Synthesis

The 6-methyl-1,2,4-triazine scaffold derives from methyl-substituted hydrazides. As per Method C in, methyl 2-hydrazinylacetate undergoes reflux with hydrazine hydrate in ethanol (12 h, 78% yield). Nuclear magnetic resonance (NMR) analysis confirms hydrazide formation (δ 4.21 ppm, singlet, -NHNH2).

Cyclocondensation with 1,2-Diketones

Symmetrical 1,2-diketones (e.g., diacetyl) react with hydrazides under acidic conditions (Method D):

- Conditions : Ammonium acetate (3 equiv), glacial acetic acid, 100°C, 6 h.

- Yield : 68–72% for 3,5,6-trisubstituted triazines.

For unsymmetrical diketones (critical for introducing the vinyl linker), Method E employs supercritical fluid chromatography (SFC) with a Daicel OJ-H column (30% methanol modifier) to resolve regioisomers.

Table 1: Cyclocondensation Optimization

| Entry | Diketone | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Ratio) |

|---|---|---|---|---|---|

| 1 | Diacetyl | 100 | 6 | 71 | N/A |

| 2 | Phenylglyoxal | 110 | 8 | 65 | 85:15 |

| 3 | (E)-1,2-Diketovinyl | 90 | 5 | 58 | 92:8 |

Functionalization at Position 5: Vinyl-Oxyamino Linkage

Palladium-Catalyzed Coupling

The oxyamino-vinyl segment requires stereocontrolled installation. Adapting protocols from, a Heck-type coupling between 5-bromo-triazine intermediates and N-(2,4-dichlorobenzyloxy)acrylamide proceeds under:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : DMF, 80°C, 18 h

This affords the E-isomer exclusively (confirmed by NOESY, J = 16.2 Hz).

Wittig Olefination Alternative

Reaction of 5-formyltriazine with (2,4-dichlorobenzyloxy)amine-derived ylide generates the vinyl bridge:

- Ylide Preparation : Ph₃P=CH–NHOCH₂C₆H₃Cl₂, generated from corresponding phosphonium salt and NaHMDS.

- Conditions : THF, −78°C to rt, 12 h (62% yield, E:Z = 9:1).

Purification and Analytical Characterization

Supercritical Fluid Chromatography (SFC)

Final purification employs SFC (Method F):

- Column : Chiralpak AD-H (250 × 4.6 mm)

- Mobile Phase : CO₂/MeOH (70:30)

- Flow Rate : 15 mL/min

- Purity : >99% (UV 254 nm)

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazine-H), 7.45–7.12 (m, 8H, aromatic), 6.89 (d, J = 16 Hz, 1H, vinyl-H), 4.62 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃).

- HRMS : m/z 433.1321 [M+H]⁺ (calc. 433.1318).

Challenges and Mitigation Strategies

Regiochemical Control

Unsymmetrical diketones produce regioisomeric triazines. SFC resolution (Method E) achieves >98% regiopurity but adds 15–20% time overhead.

Stereochemical Integrity

Microwave-assisted coupling (60°C, 30 min) reduces Z-isomer formation from 11% to <3% while maintaining yield.

Scalability and Process Optimization

Pilot-scale runs (100 g) in demonstrate:

- Cycle Time Reduction : Batch SFC → simulated moving bed (SMB) chromatography cuts purification time from 48 h to 12 h.

- Cost Analysis : Pd catalyst recovery via Chelex resin lowers raw material costs by 34%.

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Metrics

| Route | Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| A | 5 | 28 | 99.1 | 1.00 |

| B | 7 | 34 | 98.5 | 0.87 |

| C | 6 | 31 | 99.3 | 0.92 |

Route B (modular coupling approach) offers optimal balance between yield and cost despite additional steps.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Benzylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine?

Methodological Answer: A stepwise approach is recommended:

Core Triazine Formation: Start with 1,2,4-triazine derivatives, using trichlorotriazine as a scaffold. React with 2,4-dichlorobenzylamine under basic conditions (e.g., NaHCO₃) in anhydrous THF to introduce substituents .

Vinylamino Group Addition: Employ a Wittig or Heck coupling to attach the vinylamino moiety. Use Pd(OAc)₂ as a catalyst with DMF as the solvent at 80–100°C .

Benzylsulfanyl Incorporation: React the intermediate with benzyl mercaptan in the presence of K₂CO₃ in DCM, ensuring inert conditions to prevent oxidation .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions, particularly the vinyl proton coupling constants (J = 12–16 Hz) and benzylsulfanyl group integration .

- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹, S–C stretch ~700 cm⁻¹) .

- Mass Spectrometry (HRMS): ESI-HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC Purity Analysis: C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min, UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Assay Validation: Standardize bioactivity assays (e.g., enzyme inhibition, cytotoxicity) using positive controls (e.g., reference inhibitors) and replicate experiments across independent labs .

- Purity Verification: Ensure compound purity (>95% by HPLC) and confirm absence of degradation products under assay conditions (e.g., pH 7.4 buffer stability test) .

- Structural Analog Comparison: Synthesize and test analogs (e.g., replacing benzylsulfanyl with methylthio) to isolate contributions of specific substituents to activity .

Q. What computational strategies predict the reactivity of the vinylamino and benzylsulfanyl groups in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, focusing on nucleophilic sites (e.g., vinylamino NH) and electrophilic regions (e.g., triazine C-5) .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects in water and DMSO to predict aggregation behavior and solvent-accessible surface areas .

- Docking Studies: Model interactions with biological targets (e.g., kinase active sites) using AutoDock Vina to rationalize selectivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. The compound is likely unstable below pH 3 due to protonation of the triazine ring .

- Thermal Stability: Heat samples to 40–80°C in sealed vials. Use TGA/DSC to determine decomposition onset temperature (~150°C predicted) .

- Light Sensitivity: Expose to UV (365 nm) and visible light for 48 hours; assess photodegradation products via LC-MS .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation: React with HCl or sodium acetate to improve aqueous solubility .

- Nanoparticle Formulation: Use PLGA nanoparticles (50–100 nm) prepared via emulsion-solvent evaporation, with encapsulation efficiency assessed by UV-Vis .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated NH) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Library Synthesis: Modify substituents systematically:

- Benzylsulfanyl Replacement: Test methylthio, phenylthio, or alkyl variants.

- Vinylamino Modifications: Explore E/Z isomerism or substituent effects (e.g., electron-withdrawing groups) .

- Biological Testing: Screen analogs against target panels (e.g., kinases, GPCRs) using high-throughput assays. Correlate activity with steric/electronic parameters (e.g., Hammett constants) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Metabolic Profiling: Incubate the compound with liver microsomes (human/rodent) to identify metabolites (e.g., CYP450-mediated oxidation) that may alter activity .

- Pharmacokinetic Studies: Measure plasma half-life, Cmax, and AUC in animal models to assess bioavailability differences .

- Tumor Microenvironment Mimicry: Use 3D cell cultures or hypoxia chambers to better replicate in vivo conditions during in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.